molecular formula C17H15F3O4 B11149877 2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl cyclohexanecarboxylate

2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl cyclohexanecarboxylate

Cat. No.: B11149877
M. Wt: 340.29 g/mol
InChI Key: OBMXZFXPUWSWCZ-UHFFFAOYSA-N
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Description

2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl cyclohexanecarboxylate is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a chromen-2-one core with a trifluoromethyl group at the 4-position and a cyclohexanecarboxylate ester at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl cyclohexanecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-(trifluoromethyl)coumarin with cyclohexanecarboxylic acid under specific reaction conditions. The reaction is often catalyzed by acidic or basic catalysts and may require refluxing in an organic solvent such as toluene or acetonitrile .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl cyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl cyclohexanecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl cyclohexanecarboxylate is unique due to its combination of a chromen-2-one core with a trifluoromethyl group and a cyclohexanecarboxylate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C17H15F3O4

Molecular Weight

340.29 g/mol

IUPAC Name

[2-oxo-4-(trifluoromethyl)chromen-7-yl] cyclohexanecarboxylate

InChI

InChI=1S/C17H15F3O4/c18-17(19,20)13-9-15(21)24-14-8-11(6-7-12(13)14)23-16(22)10-4-2-1-3-5-10/h6-10H,1-5H2

InChI Key

OBMXZFXPUWSWCZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F

Origin of Product

United States

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